4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile
Overview
Description
4-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (CFBC) is an organic chemical compound that has numerous applications in scientific research and laboratory experiments. It is a fluorinated biphenyl derivative with a unique chemical structure and properties that make it an ideal candidate for a variety of research and laboratory uses.
Scientific Research Applications
Synthesis Applications
Photoheterolysis of Haloanilines : Irradiation of haloanilines, including chloro and fluoro derivatives, in the presence of benzene and alkenes leads to heterolytic dehalogenation. This process forms biphenyl compounds, showcasing a method for synthesizing derivatives of 4'-chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile (Fagnoni, Mella, & Albini, 1999).
Liquid Crystal Design : Computational methods predict that fluorination of nitrile-containing nematic liquid crystals can generate faster reordering in response to competitive binding. This is validated experimentally with compounds like 3-fluoro-4'-pentyl[1,1'-biphenyl]-4-carbonitrile (Szilvási et al., 2017).
Medicinal Chemistry
Schiff Base Synthesis : Utilizing derivatives like 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, novel Schiff bases have been synthesized and shown to exhibit significant antimicrobial activity (Puthran et al., 2019).
Antiobesity Histamine H3 Receptor Antagonists : Compounds like 4'-[3-(3(R)-(dimethylamino)-pyrrolidin-1-yl)-propoxy]-biphenyl-4-carbonitrile, exhibiting high potency and selectivity for H3 receptors, have been explored for antiobesity applications. Fluorinated analogs have shown to bind potently to H3 receptors without genotoxicity (Hancock et al., 2004).
Material Science
High Birefringence Liquid Crystals : Fluoro-substituted terphenyls, including 4-alkyl-4"-chloro-1,1':4',1"-terphenyls, demonstrate properties like low melting point, wide nematic range, and high birefringence, making them suitable for active matrix display applications (Goulding et al., 1993).
Optoelectronic Applications : Thermoreversible materials based on epoxy matrices modified with liquid crystals, like 4′-(hexyloxy)-4-biphenyl-carbonitrile, have been generated for optoelectronic applications. Their light scattering properties can be thermally reversed (Tercjak, Serrano, & Mondragon, 2006).
Safety And Hazards
The safety data sheet for a similar compound, 4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-carboxylic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
4-(4-chlorophenyl)-2-fluorobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMNHNRYNLEKDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238160 | |
Record name | 4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile | |
CAS RN |
885949-48-4 | |
Record name | 4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Chloro-3-fluoro[1,1′-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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